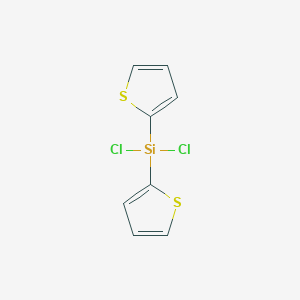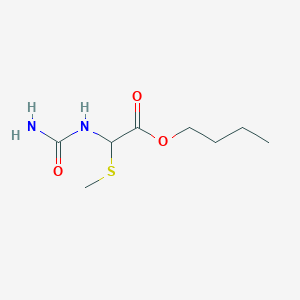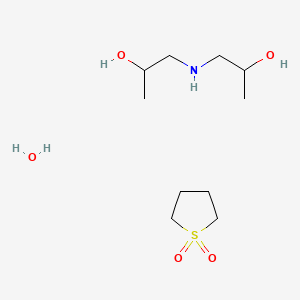
Sulfinol D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfinol D is a hybrid solvent used primarily in the gas processing industry for the removal of acid gases such as hydrogen sulfide and carbon dioxide. It is a mixture of a physical solvent, sulfolane, and a chemical solvent, diisopropanolamine, with water as the base. This combination allows this compound to effectively remove both acidic and organic sulfur compounds from natural gas streams .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfinol D is prepared by blending sulfolane, diisopropanolamine, and water. The preparation involves mixing these components in specific ratios to achieve the desired solvent properties. The typical composition is approximately 35-45% sulfolane, 35-45% diisopropanolamine, and the balance being water .
Industrial Production Methods
The industrial production of this compound involves large-scale blending of the components under controlled conditions to ensure consistency and quality. The process is designed to minimize impurities and ensure the solvent’s effectiveness in gas sweetening applications .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfinol D undergoes several types of chemical reactions, primarily involving the absorption of acid gases. The key reactions include:
Absorption of Hydrogen Sulfide (H₂S): this compound reacts with hydrogen sulfide to form diisopropanolamine sulfide.
Absorption of Carbon Dioxide (CO₂): The solvent also reacts with carbon dioxide to form diisopropanolamine carbonate.
Common Reagents and Conditions
The reactions typically occur under conditions of high pressure and moderate temperature, which are common in gas processing plants. The presence of water in the solvent mixture aids in the absorption process by providing a medium for the reactions to occur .
Major Products Formed
The major products formed from these reactions are diisopropanolamine sulfide and diisopropanolamine carbonate. These compounds are then removed from the solvent during the regeneration process, allowing the solvent to be reused .
Applications De Recherche Scientifique
Sulfinol D has a wide range of applications in scientific research and industry:
Mécanisme D'action
The mechanism of action of Sulfinol D involves the physical and chemical absorption of acid gases. The sulfolane component acts as a physical solvent, dissolving the gases, while the diisopropanolamine component chemically reacts with the gases to form stable compounds. This dual action allows for efficient removal of both hydrogen sulfide and carbon dioxide from natural gas streams .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfinol M: A similar solvent that uses methyl diethanolamine instead of diisopropanolamine.
Sulfinol X: Another variation that includes piperazine as an accelerator, enhancing the absorption of carbon dioxide.
Uniqueness of Sulfinol D
This compound is unique due to its specific blend of sulfolane and diisopropanolamine, which provides a balanced approach to gas sweetening. It offers higher loading capacity and faster reaction kinetics compared to other solvents, making it particularly effective in treating sour gas with high levels of hydrogen sulfide and carbon dioxide .
Propriétés
Numéro CAS |
63665-16-7 |
|---|---|
Formule moléculaire |
C10H25NO5S |
Poids moléculaire |
271.38 g/mol |
Nom IUPAC |
1-(2-hydroxypropylamino)propan-2-ol;thiolane 1,1-dioxide;hydrate |
InChI |
InChI=1S/C6H15NO2.C4H8O2S.H2O/c1-5(8)3-7-4-6(2)9;5-7(6)3-1-2-4-7;/h5-9H,3-4H2,1-2H3;1-4H2;1H2 |
Clé InChI |
JCVAWLVWQDNEGS-UHFFFAOYSA-N |
SMILES canonique |
CC(CNCC(C)O)O.C1CCS(=O)(=O)C1.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


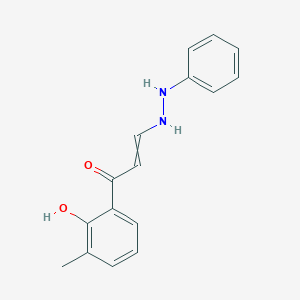
![Bicyclo[3.3.1]nonane-9-carbonyl chloride](/img/structure/B14493334.png)
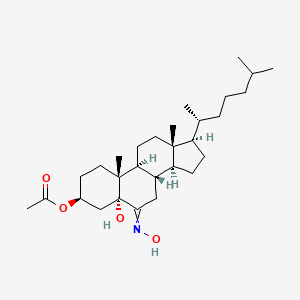
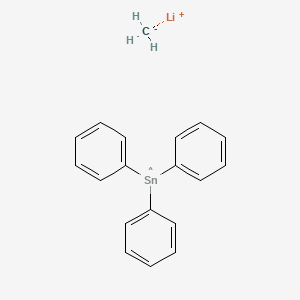
![{[(2-Chlorophenyl)methyl]amino}acetonitrile](/img/structure/B14493370.png)
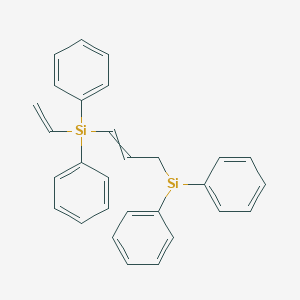
![2-Naphthalenecarboxamide, 4-[[[4-[[3-[[(1,1-dimethylethyl)amino]sulfonyl]-4-hydroxy-8-[(methylsulfonyl)amino]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-1-hydroxy-N,N-dioctadecyl-](/img/structure/B14493373.png)
![5-Hydroxy-2-[(triphenylmethoxy)methyl]-4H-pyran-4-one](/img/structure/B14493374.png)
![N-[3-Oxo-1-(piperidin-1-yl)butan-2-yl]acetamide](/img/structure/B14493377.png)
![2-[(4-Chlorophenoxy)methyl]-1,3-dioxolan-4-one](/img/structure/B14493379.png)
![4-Methyl-4,5-dihydrotetrazolo[1,5-a]quinazolin-5-ol](/img/structure/B14493394.png)
